1-(2-tert-butyl-2H-1,3-thiazol-3-yl)ethanone
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Overview
Description
1-(2-tert-Butyl-2H-1,3-thiazol-3-yl)ethanone is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to many pharmacologically active compounds . This compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-(2-tert-butyl-2H-1,3-thiazol-3-yl)ethanone typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production may utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-tert-Butyl-2H-1,3-thiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used.
Scientific Research Applications
1-(2-tert-Butyl-2H-1,3-thiazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 1-(2-tert-butyl-2H-1,3-thiazol-3-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
1-(2-tert-Butyl-2H-1,3-thiazol-3-yl)ethanone can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(2-tert-butyl-2H-1,3-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C9H15NOS/c1-7(11)10-5-6-12-8(10)9(2,3)4/h5-6,8H,1-4H3 |
InChI Key |
VLOYISPXXPCUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CSC1C(C)(C)C |
Origin of Product |
United States |
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